molecular formula C9H16O2 B13323160 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol

3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol

Cat. No.: B13323160
M. Wt: 156.22 g/mol
InChI Key: LAGMGXXYTPKFDN-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol: is an organic compound featuring a cyclobutanol ring substituted with a tetrahydro-2H-pyran group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutanol is unique due to the combination of a cyclobutanol ring and a tetrahydro-2H-pyran group. This structural feature imparts distinct reactivity and properties, making it valuable in both synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(oxan-4-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGMGXXYTPKFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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